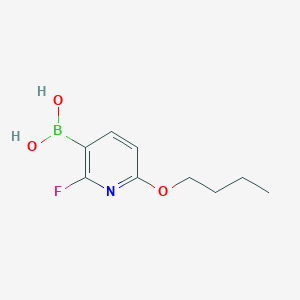
6-Butoxy-2-fluoropyridine-3-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-Butoxy-2-fluoropyridine-3-boronic acid” is a type of organoboron reagent1. It is used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction1. The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent1.
Synthesis Analysis
While specific synthesis methods for “6-Butoxy-2-fluoropyridine-3-boronic acid” are not available in the search results, boronic acids in general can be synthesized through various methods1. For instance, pinacol boronic esters, which are highly valuable building blocks in organic synthesis, can be protodeboronated using a radical approach2.
Molecular Structure Analysis
The molecular formula of “6-Butoxy-2-fluoropyridine-3-boronic acid” is C10H14BFO33. However, the specific molecular structure is not available in the search results.
Chemical Reactions Analysis
In the context of Suzuki–Miyaura coupling, organoboron reagents like “6-Butoxy-2-fluoropyridine-3-boronic acid” participate in electronically divergent processes with the metal catalyst1. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. However, transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium1.
Physical And Chemical Properties Analysis
The molecular weight of “6-Butoxy-2-fluoropyridine-3-boronic acid” is 212.033. However, the specific physical and chemical properties such as melting point, boiling point, and density are not available in the search results.
Scientific Research Applications
Biomaterials and Diol Complexation
Boronic acids are extensively utilized in biomaterials due to their unique ability to bind with biologically relevant diols, including saccharides and peptidoglycans. This interaction enables the creation of hydrogels with dynamic covalent or responsive behavior. A detailed study of various boronic acids and organoboron compounds has demonstrated the importance of structure-reactivity relationships in determining binding affinity to diols. Such insights are pivotal for selecting appropriate organoboron compounds in sensing, delivery, and materials chemistry (Brooks et al., 2018).
Fluorophore Development
The modification of boron centers in well-known fluorophores like Bodipy with functionalized acetylenic groups has led to a new class of highly luminescent, redox-active, and stable fluorophores. These E-Bodipy species exhibit intense electronic absorption bands and high quantum yields, proving their utility in fluorescence-based applications (Goze et al., 2007).
Dendritic Nanostructures
A novel synthetic strategy for constructing boron-based macrocycles and dendrimers has been developed. This approach involves the condensation of aryl- and alkylboronic acids with dihydroxypyridine, leading to pentameric macrocycles with chiral centers. Such dendritic nanostructures, featuring functional groups in their periphery, highlight the versatility of boronic acids in materials science (Christinat et al., 2007).
Diol Recognition and Discrimination
Fluorinated boronic acid-appended salts have been synthesized for the detection and differentiation of diol-containing bioanalytes via (19)F NMR spectroscopy. This method allows for the discrimination of various sugars and catecholamines at physiological conditions, showcasing the potential of boronic acids in analytical chemistry (Axthelm et al., 2015).
Redox-active Receptors
Boronic ester-substituted metal complexes have been explored as redox-active receptors for fluoride. These complexes exhibit significant potential shifts upon binding to fluoride, highlighting the application of boronic acids in developing sensors and switches for detecting anions (Fabre et al., 2001).
Safety And Hazards
Future Directions
The future directions of “6-Butoxy-2-fluoropyridine-3-boronic acid” and similar organoboron reagents lie in their continued use in Suzuki–Miyaura coupling and other carbon–carbon bond forming reactions1. Their relatively stable nature, ease of preparation, and environmental benignity make them valuable tools in organic synthesis1.
properties
IUPAC Name |
(6-butoxy-2-fluoropyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BFNO3/c1-2-3-6-15-8-5-4-7(10(13)14)9(11)12-8/h4-5,13-14H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQMUDBGOSFYAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)OCCCC)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Butoxy-2-fluoropyridine-3-boronic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

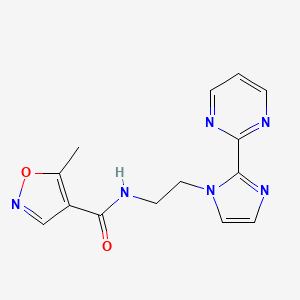
![tert-Butyl N-[(E)-3-tributylstannylallyl]carbamate](/img/structure/B2728962.png)
![N-[(2-phenylethylamino)-sulfanylidenemethyl]benzamide](/img/structure/B2728963.png)
![7-(3-chlorobenzyl)-1-(2-ethoxyethyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2728966.png)
![methyl 1-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetyl)piperidine-4-carboxylate](/img/structure/B2728969.png)
![1-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide](/img/structure/B2728970.png)
![N-(2,6-dimethylphenyl)-2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2728972.png)
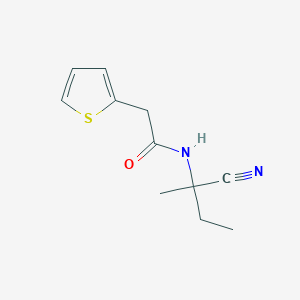
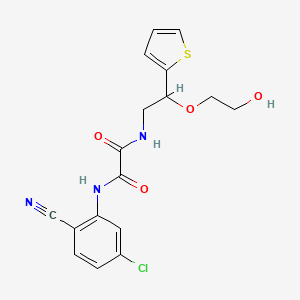
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylphenyl)acetamide](/img/no-structure.png)
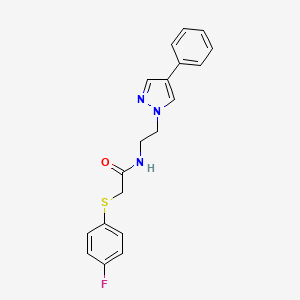
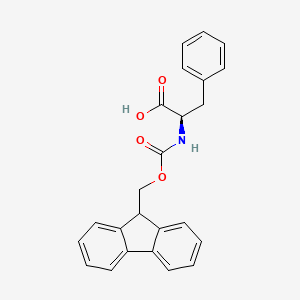
![N-(3-chlorophenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolane-3-carbothioamide](/img/structure/B2728979.png)
![5'-(3,5-Dicarboxyphenyl)-2',4',6'-trimethyl-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B2728980.png)